molecular formula C17H24BrNO2 B2495693 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide CAS No. 1798618-94-6

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide

Cat. No.: B2495693
CAS No.: 1798618-94-6
M. Wt: 354.288
InChI Key: IYTVPHVXIORBOS-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is a synthetic propanamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 2-bromophenyl group and a 2-cyclohexyl-2-hydroxyethylamino moiety in its structure. While the specific biological profile of this compound is not fully characterized, its molecular architecture shares characteristics with other propanamide compounds that have been investigated as ligands for G-protein coupled receptors (GPCRs) . For instance, research on structurally related propanamides has identified potent agonists for formyl peptide receptors (FPRs), which are involved in host defense and inflammatory processes . This suggests potential research applications in studying immune cell signaling, such as neutrophil and macrophage activation, calcium mobilization, and reactive oxygen species (ROS) production . The presence of the bromine atom also makes it a potential intermediate for further chemical synthesis using metal-catalyzed cross-coupling reactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c18-15-9-5-4-6-13(15)10-11-17(21)19-12-16(20)14-7-2-1-3-8-14/h4-6,9,14,16,20H,1-3,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTVPHVXIORBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediates

The most direct route to 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves coupling 3-(2-bromophenyl)propanoyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The acyl chloride is typically synthesized by treating 3-(2-bromophenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–25°C for 2–4 hours. Subsequent reaction with the amine is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere, with triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Key Data:

  • Yield: 72–85% after column chromatography (silica gel, ethyl acetate/hexane).
  • Reaction Time: 6–12 hours at 25°C.
  • Challenges: Hydrolysis of the acyl chloride must be minimized by maintaining anhydrous conditions. The bromophenyl group’s electron-withdrawing nature slows nucleophilic attack, necessitating slight excesses of amine (1.2–1.5 equiv).

Solid-Phase Synthesis for Enhanced Purification

Adapting methodologies from US Patent 6,710,208, the amine component (2-cyclohexyl-2-hydroxyethylamine) is anchored to a Wang resin via a photolabile linker. The resin-bound amine is then treated with 3-(2-bromophenyl)propanoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). After coupling, the product is cleaved from the resin using UV light (365 nm) in trifluoroacetic acid (TFA)/dichloromethane (1:9 v/v).

Key Data:

  • Purity: >90% (HPLC analysis).
  • Yield: 65–70% after cleavage and lyophilization.
  • Advantages: Eliminates solubility issues and simplifies purification, particularly for large-scale synthesis.

Enzymatic Resolution for Stereochemical Control

For enantiomerically pure 2-cyclohexyl-2-hydroxyethylamine, enzymatic resolution using lipases or esterases is employed. Racemic amine is acetylated with vinyl acetate in tert-butyl methyl ether (TBME), and the (R)- or (S)-enantiomer is selectively hydrolyzed using Candida antarctica lipase B (CAL-B). The resolved amine is then coupled with 3-(2-bromophenyl)propanoic acid via EDC/HOBt.

Key Data:

  • Enantiomeric Excess (ee): 98–99% for (R)-isomer using CAL-B.
  • Overall Yield: 50–55% after two-step resolution and coupling.

Alkylation Strategies for Amine Synthesis

The 2-cyclohexyl-2-hydroxyethylamine precursor is synthesized via nucleophilic ring-opening of cyclohexyloxirane with ammonia. Cyclohexyloxirane, prepared by epoxidation of cyclohexene with meta-chloroperbenzoic acid (mCPBA), reacts with aqueous ammonia (28%) at 60°C for 24 hours. The resulting diol is selectively protected using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation of the primary alcohol to the carboxylic acid and subsequent amidation.

Key Data:

  • Cyclohexyloxirane Conversion: 89% (GC-MS analysis).
  • Amine Yield: 68% after distillation.

Comparative Analysis of Methodologies

Method Yield Purity Stereocontrol Scale Feasibility
Acyl Chloride Coupling 72–85% >95% None Laboratory-scale
Solid-Phase Synthesis 65–70% >90% None Industrial-scale
Enzymatic Resolution 50–55% >98% High Laboratory-scale
Alkylation-Based Synthesis 68% 85–90% Moderate Pilot-scale

Challenges and Mitigation Strategies

  • Bromophenyl Group Stability: The electron-deficient aryl bromide is prone to nucleophilic aromatic substitution under basic conditions. Using mild bases (e.g., Et₃N instead of NaOH) and low temperatures (0–10°C) mitigates decomposition.
  • Hydroxyethyl Group Oxidation: The secondary alcohol in the amine component may oxidize during prolonged reactions. Adding antioxidants (e.g., BHT) or conducting reactions under nitrogen suppresses this.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-oxoethyl)propanamide.

    Reduction: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-aminoethyl)propanamide.

    Substitution: Formation of 3-(2-methoxyphenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(3-bromophenyl)-3-cyclohexylpropanamide (CAS 353767-77-8) This compound features a 3-bromophenyl group (meta-substitution) instead of the 2-bromophenyl (ortho-substitution) in the target compound. However, the absence of a hydroxyl group in the cyclohexyl-ethyl chain may limit hydrogen-bonding capacity compared to the target compound .
  • The sulfanyl linker and 2-methoxyphenyl amide substituent create distinct electronic profiles, with the methoxy group donating electron density. This contrasts with the target compound’s cyclohexyl-hydroxyethyl group, which balances lipophilicity and polarity .

Variations in the Amide Nitrogen Substituent

  • N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide derivatives (–9)
    These compounds substitute the amide nitrogen with bulkier cycloheptyl or cyclooctyl groups. Larger rings increase lipophilicity (logP) but may reduce solubility. The target compound’s cyclohexyl group offers a balance between hydrophobicity and steric bulk, while the hydroxyl group mitigates insolubility issues .

  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide () The phenethylamine-derived substituent introduces a flexible ethylene spacer, enhancing conformational adaptability.

Heterocyclic Modifications

  • CB2-selective N-aryl-oxadiazolyl-propionamides ()
    Compounds like 3-(3-(2-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethylcarbazol-3-yl)propanamide incorporate oxadiazole rings, which enhance receptor-binding affinity through dipole interactions. The target compound lacks such heterocycles but compensates with a bromophenyl group for hydrophobic interactions .

  • Tetrazole-containing derivatives () N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide includes a tetrazole ring, a bioisostere for carboxylic acids.

Physicochemical and Pharmacological Implications

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target compound 354.27 ~3.5 2 (amide NH, -OH) 3 (amide O, -OH)
N-(3-bromophenyl)-3-cyclohexylpropanamide 310.23 ~4.2 1 (amide NH) 2 (amide O)
CAS 724437-94-9 (oxadiazole derivative) 434.31 ~3.8 2 (amide NH, -OH) 5 (amide O, oxadiazole)
  • The target compound’s hydroxyl group reduces logP compared to non-hydroxylated analogs, improving aqueous solubility.

Biological Activity

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is an organic compound characterized by a brominated phenyl group, a cyclohexyl moiety, and a hydroxyethyl group attached to a propanamide backbone. This unique structure positions the compound as a promising candidate in medicinal chemistry, particularly for its potential anti-inflammatory properties and applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C17H24BrNO2C_{17}H_{24}BrNO_2, with a molecular weight of approximately 354.3 g/mol. The presence of the bromine atom significantly influences its electronic properties, enhancing its biological activity compared to other halogenated analogs.

The biological activity of this compound has been primarily linked to its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. By modulating COX activity, this compound may reduce the synthesis of pro-inflammatory mediators, suggesting its potential utility in anti-inflammatory therapies.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit COX enzymes, thereby reducing inflammation in cellular models. This property is particularly relevant for conditions characterized by chronic inflammation.
  • Cytotoxic Activity : The compound has shown cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. For example, it demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
CytotoxicitySignificant against MCF-7 and MEL-8
Apoptosis InductionInduces apoptosis in cancer cells

Case Studies

  • In vitro Studies : A study evaluated the effects of this compound on human leukemia cell lines. The results indicated that the compound exhibited cytotoxic activity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound triggers apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

The biological profile of this compound can be contrasted with similar compounds that possess different halogen substitutions. The brominated variant shows enhanced binding affinity to biological targets compared to chlorinated or fluorinated counterparts, which may be attributed to the size and electronegativity of the bromine atom.

Table 2: Comparison with Similar Compounds

Compound NameHalogen TypeBiological Activity
This compoundBromineHigh anti-inflammatory activity
3-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamideChlorineModerate anti-inflammatory activity
3-(2-fluorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamideFluorineLow anti-inflammatory activity

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